

addressing off-target effects of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

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Compound of Interest

8-(3,5-Dimethoxyphenyl)-8oxooctanoic acid

Cat. No.:

B1360712

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Technical Support Center: 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

Disclaimer: To date, specific off-target effects of **8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid** have not been extensively characterized in publicly available literature. This technical support center provides guidance based on best practices for identifying and mitigating potential off-target effects for novel small molecules with similar structural motifs, which may have the potential to interact with various cellular enzymes. Researchers are strongly encouraged to perform comprehensive selectivity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the potential, hypothesized off-target classes for **8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid**?

A1: While specific data is unavailable, the chemical structure of **8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid**, which includes a phenyl ring and a keto-acid motif, suggests that it could potentially interact with enzyme classes that have binding pockets accommodating such features. These may include, but are not limited to:

 Kinases: The ATP-binding pocket of many kinases is a common site for off-target interactions.[1][2][3]

Troubleshooting & Optimization





- Histone Acetyltransferases (HATs): Some small molecules can interfere with HAT activity, and it is crucial to rule out such interactions.[4][5]
- Other ATP- or Acyl-CoA-binding enzymes: The structural motifs might allow for interaction with other enzymes that utilize these cofactors.

Q2: My experimental results are inconsistent when using this compound. What could be the cause?

A2: Inconsistent results can arise from several factors, including off-target effects, assay interference, or compound instability. Phenolic compounds, for instance, can sometimes act as pan-assay interference compounds (PAINS) by forming aggregates or interfering with assay readouts.[6][7] It is recommended to perform control experiments to rule out assay interference.

Q3: How can I determine if my observed phenotype is due to an off-target effect?

A3: A multi-pronged approach is recommended:

- Selectivity Profiling: Screen the compound against a panel of kinases and other relevant enzymes to identify potential off-target binding.[8][9]
- Use of Structurally Related, Inactive Compounds: Synthesize or obtain a close analog of the compound that is inactive against the intended target. If this analog still produces the observed phenotype, it is likely due to an off-target effect.
- Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.
- CRISPR-based methods: Genetic perturbation of potential off-targets can help validate their role in the observed phenotype.[10]

Q4: Are there common pitfalls to be aware of when working with novel inhibitors?

A4: Yes. Many published inhibitors, particularly for classes like HATs, have been later found to be non-selective or to act through assay interference mechanisms like thiol reactivity or aggregation.[11][12] It is crucial to perform rigorous validation and not solely rely on initial reports.



Troubleshooting Guides Guide 1: Investigating Potential Kinase Off-Target Effects

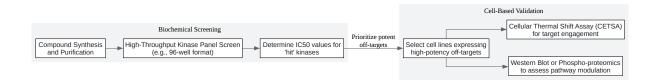
If you suspect **8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid** is interacting with kinases, follow this troubleshooting guide.

Symptom	Possible Cause	Suggested Action
Unexpected changes in phosphorylation levels of proteins unrelated to the primary target pathway.	The compound may be inhibiting one or more off-target kinases.[13]	Perform a broad kinase selectivity screen at a reputable service provider.
The observed cellular phenotype does not align with the known function of the intended target.	The phenotype may be driven by inhibition of a different kinase.[1]	Use a more selective inhibitor for the intended target (if available) as a comparison.
IC50 values vary significantly between different assay formats (e.g., biochemical vs. cellular).	Differences in ATP concentration or the presence of scaffolding proteins in cells can alter inhibitor potency.	Perform biochemical assays at varying ATP concentrations to determine the mechanism of inhibition.

Experimental Protocol: Kinase Selectivity Profiling Workflow

This protocol outlines a general workflow for assessing the selectivity of a novel compound against a panel of kinases.





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Figure 1. A general workflow for identifying and validating off-target kinase interactions.

Guide 2: Assessing Potential Histone Acetyltransferase (HAT) Interference

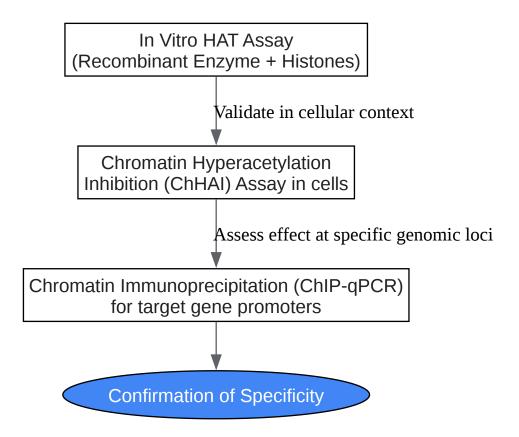
If your research involves chromatin or gene expression, it's prudent to rule out effects on HATs.

Symptom	Possible Cause	Suggested Action
Global changes in histone acetylation levels (e.g., H3K27ac) are observed.[14]	The compound may be a pan- HAT inhibitor or may interfere with the assay.	Perform an in vitro HAT assay with recombinant enzyme to confirm direct inhibition.[15]
The compound shows activity in assays containing thiol reagents (e.g., DTT).	The compound may be a thiol-reactive species, a common source of assay interference. [11]	Test for thiol reactivity using methods like an ALARM NMR counterscreen.
Compound activity is sensitive to the presence of detergents (e.g., Triton X-100).	The compound may be forming aggregates that sequester the enzyme.[7]	Perform dynamic light scattering (DLS) to detect aggregate formation.



Experimental Protocol: Validating HAT Inhibitor Specificity

This protocol provides a pipeline for validating a potential HAT inhibitor.[14][15]



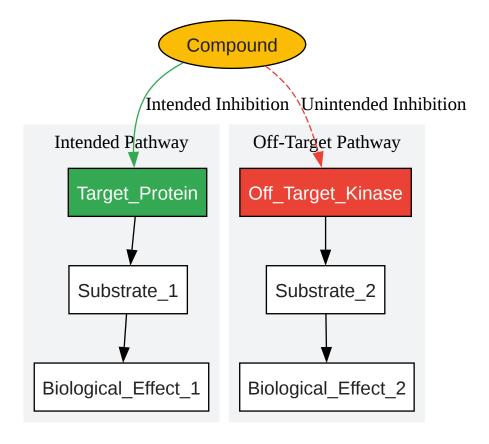
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Figure 2. A three-step pipeline for validating the specificity of a putative HAT inhibitor.

Signaling Pathway Considerations

When a compound has off-target effects, it can lead to the modulation of unintended signaling pathways. For example, unintended inhibition of an upstream kinase can have cascading effects.





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Figure 3. Diagram illustrating how a compound can have both intended and unintended effects on distinct signaling pathways.

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